molecular formula C9H11IO2 B13994159 4-Iodo-2-isopropoxyphenol

4-Iodo-2-isopropoxyphenol

Cat. No.: B13994159
M. Wt: 278.09 g/mol
InChI Key: BAOMRHBYSPWHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-(1-methylethoxy)phenol is an aromatic organic compound characterized by the presence of an iodine atom at the para position and a methylethoxy group at the ortho position relative to the hydroxyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-2-(1-methylethoxy)phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is mild, green, and highly efficient, providing good to excellent yields without the need for chromatographic purification.

Industrial Production Methods

Industrial production of 4-Iodo-2-(1-methylethoxy)phenol typically involves large-scale synthesis using similar methods to those described above. The scalability of the ipso-hydroxylation process makes it suitable for industrial applications, allowing for the production of significant quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(1-methylethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine substituent can be replaced by other groups through coupling reactions.

    Oxidation and Reduction Reactions: The phenolic hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include palladium catalysts and other transition metals.

    Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used.

    Reduction Reactions: Reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions may produce quinones or other oxidized derivatives.

Scientific Research Applications

4-Iodo-2-(1-methylethoxy)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-(1-methylethoxy)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The iodine atom may also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: Similar structure but lacks the methylethoxy group.

    2-Iodophenol: Iodine atom at the ortho position relative to the hydroxyl group.

    3-Iodophenol: Iodine atom at the meta position relative to the hydroxyl group.

Uniqueness

4-Iodo-2-(1-methylethoxy)phenol is unique due to the presence of both the iodine atom and the methylethoxy group, which confer distinct chemical properties and reactivity compared to other iodophenols. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

4-iodo-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11IO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3

InChI Key

BAOMRHBYSPWHEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.